molecular formula C32H24O10 B14757733 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

2,3-Dihydroamentoflavone 7,4'-dimethyl ether

Cat. No.: B14757733
M. Wt: 568.5 g/mol
InChI Key: FADCDEPVRJSRTJ-MHZLTWQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroamentoflavone 7,4’-dimethyl ether can be synthesized through various chemical reactions involving flavonoid precursors. The synthetic route typically involves the methylation of hydroxyl groups on the flavonoid backbone. Specific reaction conditions, such as the use of methylating agents like dimethyl sulfate or methyl iodide, and the presence of a base like potassium carbonate, are crucial for the successful synthesis of this compound .

Industrial Production Methods

The extraction process may include solvent extraction followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroamentoflavone 7,4’-dimethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

2,3-Dihydroamentoflavone 7,4’-dimethyl ether has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroamentoflavone 7,4’-dimethyl ether is unique due to its specific methylation pattern, which influences its biological activity and chemical properties. Compared to similar compounds, it has shown distinct cytotoxic effects against certain cancer cell lines, making it a valuable compound for further research .

Properties

Molecular Formula

C32H24O10

Molecular Weight

568.5 g/mol

IUPAC Name

5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C32H24O10/c1-39-18-10-20(34)30-23(37)13-27(41-28(30)11-18)16-5-8-25(40-2)19(9-16)29-21(35)12-22(36)31-24(38)14-26(42-32(29)31)15-3-6-17(33)7-4-15/h3-12,14,27,33-36H,13H2,1-2H3/t27-/m0/s1

InChI Key

FADCDEPVRJSRTJ-MHZLTWQESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O

Origin of Product

United States

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